Afatinib Impurity

描述

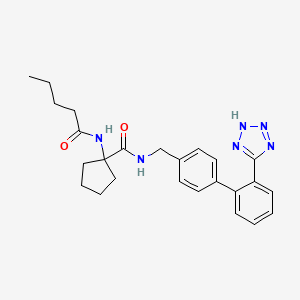

Afatinib is a protein kinase inhibitor used for the treatment of patients with distinct types of metastatic (EGFR mutation positive) non-small cell lung carcinoma (NSCLC) . It is also known as Gilotrif and Giotrif . Afatinib impurity 11 is an impurity of Afatinib .

Synthesis Analysis

Afatinib was subjected to stress degradation studies under hydrolytic (acid, base and neutral), oxidative, thermal and photolytic conditions . Two major degradation products (DP2 and DP3) were isolated using preparative HPLC and their structures were confirmed by conducting 1H and 13C NMR experiments .

Molecular Structure Analysis

The major circulating form of afatinib in human plasma were adducts of afatinib covalently bound to plasma proteins . A total of 11 unknown degradation products were characterized using liquid chromatography quadrupole time-of-flight mass spectrometry (LC-Q-TOF/MS/MS) .

Chemical Reactions Analysis

Afatinib is an irreversible ErbB family blocker that is well absorbed, with maximum plasma concentration attained at 2–5 h . Afatinib demonstrates high apparent clearance after oral administration and is eliminated primarily as unchanged drug by faecal excretion .

Physical And Chemical Properties Analysis

Afatinib has time-independent pharmacokinetic characteristics . Maximum plasma concentrations of afatinib are reached approximately 2–5 h after oral administration and thereafter decline, at least bi-exponentially . Afatinib metabolism is minimal, with unchanged drug predominantly excreted in the faeces and approximately 5% in urine .

科学研究应用

Pharmacokinetics and Pharmacodynamics

Afatinib is an oral, irreversible ErbB family blocker that covalently binds to the kinase domains of epidermal growth factor receptor (EGFR), human EGFRs (HER) 2, and HER4, resulting in irreversible inhibition of tyrosine kinase autophosphorylation . It has time-independent pharmacokinetic characteristics . Maximum plasma concentrations of afatinib are reached approximately 2–5 h after oral administration .

Metabolism and Excretion

Afatinib metabolism is minimal, with unchanged drug predominantly excreted in the faeces and approximately 5 % in urine . Apart from the parent drug afatinib, the major circulation species in human plasma are the covalently bound adducts to plasma protein .

Influence on OCT1 and OCT3

Afatinib inhibited OCT1 and OCT3-mediated transport of the probe substrate N -methyl-4-phenyl pyridinium in a concentration-dependent manner .

Immunomodulatory Effects

Afatinib exerts immunomodulatory effects by targeting the pyrimidine biosynthesis enzyme CAD . It suppresses CD8 + T lymphocyte proliferation . Afatinib reduced tumor-infiltrating lymphocyte numbers in Lewis lung carcinoma (LLC)–bearing mice .

Clinical Trials

Current clinical trials of combined EGFR-tyrosine kinase inhibitors (TKI) and immune checkpoint blockade (ICB) therapies show no additional effect . This raises questions regarding whether EGFR-TKIs attenuate ICB-enhanced CD8 + T lymphocyte function .

Synthesis Process

Intermediate-1 is the major degradant during both acidic and basic hydrolysis and is also the process impurity during the reaction .

作用机制

Target of Action

Afatinib Impurity D, also known as Z-Afatinib, primarily targets the epidermal growth factor receptor (EGFR), human EGFRs (HER) 2, and HER4 . These receptors play a crucial role in cell proliferation, survival, invasion, and differentiation .

Mode of Action

Z-Afatinib is a highly selective tyrosine kinase inhibitor. It covalently binds to the kinase domains of EGFR, HER2, and HER4, resulting in irreversible inhibition of tyrosine kinase autophosphorylation . This action leads to the downregulation of ErbB signaling .

Biochemical Pathways

The primary biochemical pathway affected by Z-Afatinib is the EGFR-dependent downstream pathway, particularly the phosphatidylinositol-3-kinases/protein kinase B (PI3K/Akt) signaling pathway . This pathway is often mutated in lung cancer and is involved in fundamental processes such as cell proliferation, survival, invasion, and differentiation .

Pharmacokinetics

Z-Afatinib exhibits time-independent pharmacokinetic characteristics . Maximum plasma concentrations are reached approximately 2–5 hours after oral administration and thereafter decline, at least bi-exponentially . Afatinib metabolism is minimal, with unchanged drug predominantly excreted in the faeces and approximately 5% in urine . The effective elimination half-life is approximately 37 hours .

Result of Action

The result of Z-Afatinib’s action is the suppression of tumor cell growth and spread across a broad range of cancers . By inhibiting the autophosphorylation of EGFR, HER2, and HER4, Z-Afatinib prevents the activation of these receptors, thereby inhibiting the proliferation of cancer cells .

Action Environment

The action, efficacy, and stability of Z-Afatinib can be influenced by various environmental factors. For instance, food intake can reduce total exposure to afatinib . Additionally, concomitant treatment with potent inhibitors or inducers of the P-glycoprotein transporter can affect the pharmacokinetics of afatinib . Age, ethnicity, smoking status, and hepatic function have no influence on afatinib pharmacokinetics, while females and patients with low body weight have increased exposure to afatinib .

安全和危害

属性

IUPAC Name |

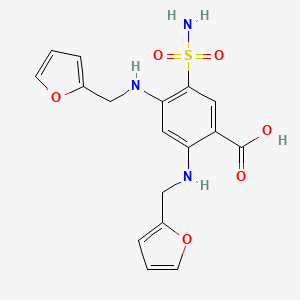

(Z)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3-/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULXXDDBFHOBEHA-QGZUEGPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C/C=C\C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClFN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501103129 | |

| Record name | 2-Butenamide, N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501103129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1680184-59-1 | |

| Record name | 2-Butenamide, N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-, (2Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1680184-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenamide, N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501103129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

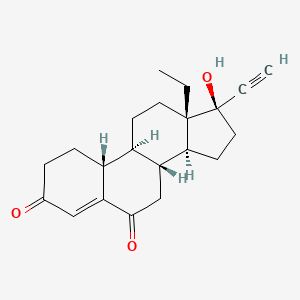

![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-cyclohexyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B601991.png)

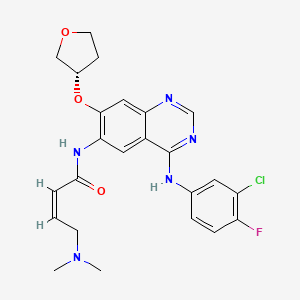

![Hydrochlorothiazide Related Compound (N-[(2-Aminophenyl)sulfonyl] Acetamide)](/img/no-structure.png)